molecular formula C20H16N2O5 B6104805 methyl 4-{[3-(2-furoylamino)benzoyl]amino}benzoate

methyl 4-{[3-(2-furoylamino)benzoyl]amino}benzoate

Cat. No. B6104805
M. Wt: 364.4 g/mol
InChI Key: XVZNTIVEMWVTDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[3-(2-furoylamino)benzoyl]amino}benzoate, also known as Furosemide, is a potent diuretic drug that is widely used to treat conditions such as edema, hypertension, and congestive heart failure. Furosemide is a derivative of benzoic acid and is classified as a loop diuretic. Loop diuretics are a class of drugs that act on the thick ascending limb of the loop of Henle in the kidney to promote diuresis.

Mechanism of Action

Methyl 4-{[3-(2-furoylamino)benzoyl]amino}benzoate works by inhibiting the reabsorption of sodium and chloride ions in the thick ascending limb of the loop of Henle. This results in an increase in the excretion of water and electrolytes, leading to diuresis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to decrease plasma volume, increase renal blood flow, and decrease renal vascular resistance. This compound has also been shown to decrease the reabsorption of calcium and magnesium ions in the kidney.

Advantages and Limitations for Lab Experiments

Methyl 4-{[3-(2-furoylamino)benzoyl]amino}benzoate is a widely used diuretic drug and has been extensively studied in both clinical and laboratory settings. Its diuretic properties make it a useful tool for studying the kidney and its function. However, its effects on other physiological systems, such as the cardiovascular system, must be taken into consideration when using it in laboratory experiments.

Future Directions

There are a number of potential future directions for research on methyl 4-{[3-(2-furoylamino)benzoyl]amino}benzoate. One area of interest is the development of new derivatives of this compound with improved diuretic properties. Another area of research is the investigation of this compound's effects on other physiological systems, such as the cardiovascular system. Additionally, the use of this compound in combination with other drugs for the treatment of various conditions is an area of ongoing research.

Synthesis Methods

The synthesis of methyl 4-{[3-(2-furoylamino)benzoyl]amino}benzoate involves the reaction of 3-amino-4-(methylthio)-benzoic acid with 3-(2-furoyl)acrylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide. The resulting intermediate is then treated with methyl chloroformate to form the final product, this compound.

Scientific Research Applications

Methyl 4-{[3-(2-furoylamino)benzoyl]amino}benzoate has been extensively studied for its diuretic properties and its effects on the kidney. It has also been investigated for its potential use in the treatment of other conditions such as acute pulmonary edema, hypercalcemia, and hyperkalemia.

properties

IUPAC Name

methyl 4-[[3-(furan-2-carbonylamino)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5/c1-26-20(25)13-7-9-15(10-8-13)21-18(23)14-4-2-5-16(12-14)22-19(24)17-6-3-11-27-17/h2-12H,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZNTIVEMWVTDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197541
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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